![molecular formula C11H16BNO3 B160980 (2-(Diethylcarbamoyl)phenyl)boronic acid CAS No. 129112-21-6](/img/structure/B160980.png)
(2-(Diethylcarbamoyl)phenyl)boronic acid
Overview
Description
(2-(Diethylcarbamoyl)phenyl)boronic acid is an organoboron compound with the molecular formula C11H16BNO3. It is a boronic acid derivative that features a phenyl ring substituted with a diethylcarbamoyl group and a boronic acid functional group. This compound is of interest due to its applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids are known to participate in suzuki-miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a palladium catalyst . The boronic acid acts as a nucleophile, transferring the organic group to the palladium catalyst .
Biochemical Pathways
Boronic acids are often used in the synthesis of bioactive compounds, suggesting they may influence a variety of biochemical pathways .
Result of Action
The compound’s participation in suzuki-miyaura cross-coupling reactions suggests it may contribute to the formation of carbon-carbon bonds, a fundamental process in organic synthesis .
Action Environment
The action, efficacy, and stability of (2-(Diethylcarbamoyl)phenyl)boronic acid can be influenced by various environmental factors. For instance, the compound is recommended to be stored in an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the Suzuki-Miyaura cross-coupling reaction in which boronic acids participate is known to be influenced by factors such as temperature, solvent, and the presence of a base .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Diethylcarbamoyl)phenyl)boronic acid typically involves the reaction of 2-bromo-N,N-diethylbenzamide with a boronic acid derivative under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to reflux in a suitable solvent like toluene or ethanol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2-(Diethylcarbamoyl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The diethylcarbamoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents like hydrogen peroxide or sodium perborate.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted carbamoyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Research has demonstrated that boronic acids can function as inhibitors of beta-lactamases, enzymes produced by bacteria that confer antibiotic resistance. A study highlighted the efficacy of phenylboronic acid derivatives against class A carbapenemases such as KPC-2 and GES-5. These compounds were able to restore the susceptibility of resistant strains to beta-lactam antibiotics like meropenem, showcasing their potential as antibiotic adjuvants .
1.2 Cancer Therapeutics
Boronic acids, including derivatives like (2-(Diethylcarbamoyl)phenyl)boronic acid, have been investigated for their role in cancer treatment. They can bind to specific biological targets, facilitating drug delivery systems that enhance the therapeutic index of chemotherapeutic agents. For instance, conjugates of boronic acids with nanoparticles have been developed to target tumor cells selectively, improving drug accumulation at the site of action while minimizing systemic toxicity .
1.3 Enzyme Inhibition
The ability of boronic acids to form reversible covalent bonds with serine proteases has led to their exploration as enzyme inhibitors in various biochemical pathways. This property is particularly useful in designing drugs that can modulate metabolic processes or inhibit cancer cell proliferation by targeting specific enzymes involved in these pathways .
Organic Synthesis Applications
2.1 Cross-Coupling Reactions
Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions, a fundamental method for forming carbon-carbon bonds in organic synthesis. The unique reactivity of this compound allows for the formation of complex organic molecules that are crucial in pharmaceutical development and materials science .
2.2 Sensor Development
The ability of boronic acids to selectively bind diols and sugars has been exploited in the development of sensors for glucose and other biomolecules. These sensors are vital for monitoring blood sugar levels in diabetic patients and detecting cancer biomarkers .
Materials Science Applications
3.1 Polymer Chemistry
Boronic acids have been incorporated into polymeric materials to create responsive systems that can react to changes in environmental conditions, such as pH or the presence of specific ions. These materials have potential applications in drug delivery systems and smart coatings .
3.2 Supramolecular Chemistry
The dynamic nature of boronic acid interactions allows for the creation of supramolecular structures that can be used in various applications, including drug delivery and biosensing platforms. The ability to form reversible bonds with biological molecules enhances the functionality and specificity of these systems .
Case Studies
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the diethylcarbamoyl group, making it less sterically hindered and more reactive in certain reactions.
(2-(Dimethylcarbamoyl)phenyl)boronic Acid: Similar structure but with dimethylcarbamoyl group, which affects its reactivity and solubility.
(2-(Diethylcarbamoyl)phenyl)boronic Acid Pinacol Ester: A protected form of the boronic acid, which can be deprotected under mild conditions.
Uniqueness
This compound is unique due to the presence of the diethylcarbamoyl group, which provides steric hindrance and can influence the compound’s reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis, particularly in the formation of complex molecules.
Biological Activity
(2-(Diethylcarbamoyl)phenyl)boronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
- Chemical Formula : C₁₁H₁₆BNO₃
- CAS Number : 129112-21-6
- Molecular Weight : 223.06 g/mol
The compound features a boronic acid functional group attached to a phenyl ring that is substituted with a diethylcarbamoyl group. This structure is crucial for its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Boronic acids are known to interact with serine proteases and other enzymes, potentially inhibiting their activity. This property is particularly relevant in the context of antibiotic resistance, where boronic acids can act as β-lactamase inhibitors, restoring the efficacy of β-lactam antibiotics against resistant strains .
- Cell Cycle Modulation : Some studies indicate that boronic acid derivatives can influence cell cycle progression, particularly in cancer cells. They may induce cell cycle arrest at the G2/M phase, leading to inhibited proliferation .
- Antimicrobial Activity : Research has shown that certain phenylboronic acids exhibit antimicrobial properties against various pathogens, including Gram-negative bacteria. This activity is often linked to their ability to penetrate bacterial cell walls and inhibit β-lactamases .
Anticancer Activity
This compound has been investigated for its potential as an anticancer agent:
- Case Study : A study demonstrated that certain boronic acid derivatives could inhibit the growth of multiple myeloma cells by inducing apoptosis and cell cycle arrest .
Antimicrobial Activity
The compound has shown promise in combating antibiotic-resistant bacteria:
- Research Findings : In vitro studies indicated that this compound could synergistically enhance the activity of meropenem against Klebsiella pneumoniae expressing KPC-2 β-lactamase .
Table 1: Biological Activities of this compound
Activity Type | Description | Reference |
---|---|---|
Anticancer | Induces G2/M phase arrest in cancer cells | |
Antibacterial | Synergistic effect with meropenem | |
Enzyme Inhibition | Inhibits β-lactamases in resistant strains |
Table 2: Case Studies on Anticancer Effects
Study | Cell Line | IC50 (nM) | Mechanism |
---|---|---|---|
Multiple Myeloma | U266 | 8.21 | Proteasome inhibition |
Breast Cancer | MDA-MB-231 | 19.38 | Cell cycle arrest |
Properties
IUPAC Name |
[2-(diethylcarbamoyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO3/c1-3-13(4-2)11(14)9-7-5-6-8-10(9)12(15)16/h5-8,15-16H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TULUDWZVHWOWHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C(=O)N(CC)CC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400580 | |
Record name | [2-(Diethylcarbamoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40400580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129112-21-6 | |
Record name | [2-(Diethylcarbamoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40400580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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